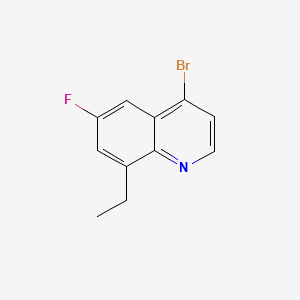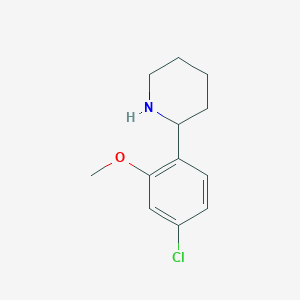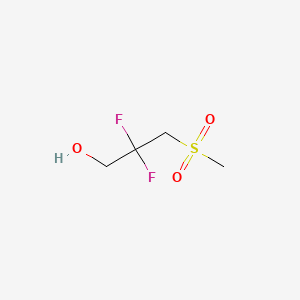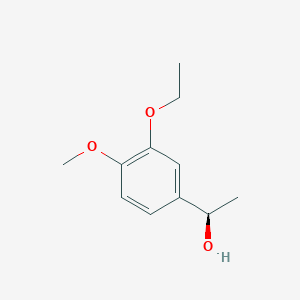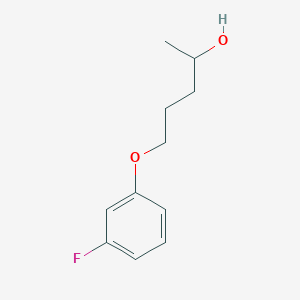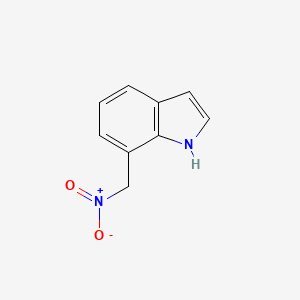
7-(nitromethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Nitromethyl)-1H-indole is a heterocyclic compound featuring an indole ring substituted with a nitromethyl group at the 7-position. Indole derivatives are significant in various fields due to their biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(nitromethyl)-1H-indole typically involves nitration reactions. One common method is the nitration of indole derivatives using nitrating agents such as nitric acid or nitronium tetrafluoroborate. The reaction conditions often require a solvent like acetic acid and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of safer nitrating agents and optimized reaction conditions can enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-(Nitromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroindole derivatives.
Reduction: Reduction of the nitro group can yield aminoindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Aplicaciones Científicas De Investigación
7-(Nitromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-(nitromethyl)-1H-indole involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also engage in π-π interactions with proteins and nucleic acids, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
7-Nitroindazole: Another nitro-substituted indole with similar biological activities.
7-Aminoindole: The reduced form of 7-nitroindole, with distinct chemical properties.
7-Hydroxyindole: A hydroxylated derivative with different reactivity and applications.
Uniqueness
7-(Nitromethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitromethyl group offers unique reactivity compared to other indole derivatives, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
7-(nitromethyl)-1H-indole |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)6-8-3-1-2-7-4-5-10-9(7)8/h1-5,10H,6H2 |
Clave InChI |
RKTZNBYQGCEPHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C[N+](=O)[O-])NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


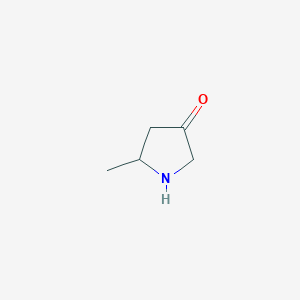
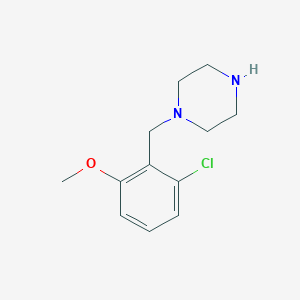

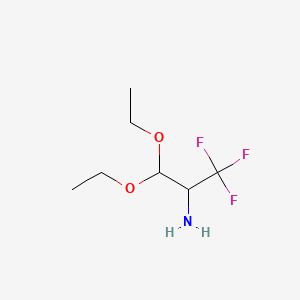
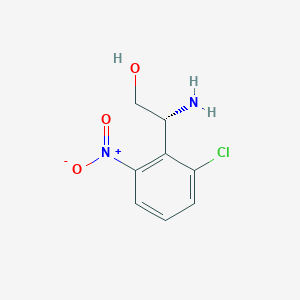
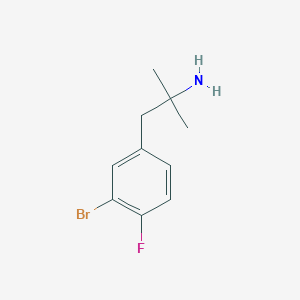
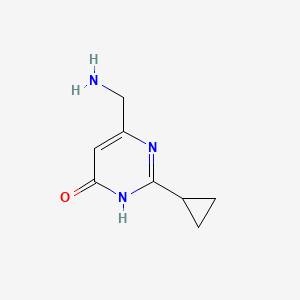
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)

